Cas no 1017403-71-2 (7-Bromo-2-chloroquinoline-3-methanol)
7-Bromo-2-chloroquinoline-3-methanol Chemical and Physical Properties
Names and Identifiers
-
- (7-bromo-2-chloroquinolin-3-yl)methanol
- 7-Bromo-2-chloroquinoline-3-methanol
- CTK4A0180
- AG-D-09129
- KB-249532
- OTAVA-BB 1085355
- CS-0335700
- DTXSID00640647
- 7-Bromo-2-chloroquinoline-3-methanol, AldrichCPR
- 7-Bromo-2-chloro-3-quinolinemethanol
- SB71422
- MFCD09997965
- 3-Quinolinemethanol, 7-bromo-2-chloro-
- HS-5227
- 1017403-71-2
- DB-428941
- D80006
- SCHEMBL15449064
-
- MDL: MFCD09997965
- Inchi: 1S/C10H7BrClNO/c11-8-2-1-6-3-7(5-14)10(12)13-9(6)4-8/h1-4,14H,5H2
- InChI Key: OEPCFZZHNNREOQ-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=CC(CO)=C(N=C2C=1)Cl
Computed Properties
- Exact Mass: 270.94000
- Monoisotopic Mass: 270.93995g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 205
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 33.1Ų
Experimental Properties
- PSA: 33.12000
- LogP: 3.14300
7-Bromo-2-chloroquinoline-3-methanol Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H302-H318
- Warning Statement: P280-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22-41
- Safety Instruction: 26-39
-
Hazardous Material Identification:
7-Bromo-2-chloroquinoline-3-methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B821158-50mg |
7-Bromo-2-chloroquinoline-3-methanol |
1017403-71-2 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B821158-100mg |
7-Bromo-2-chloroquinoline-3-methanol |
1017403-71-2 | 100mg |
$ 70.00 | 2022-06-06 | ||
| TRC | B821158-500mg |
7-Bromo-2-chloroquinoline-3-methanol |
1017403-71-2 | 500mg |
$ 250.00 | 2022-06-06 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B165458-1g |
7-Bromo-2-chloroquinoline-3-methanol |
1017403-71-2 | 97% | 1g |
¥2159.90 | 2023-09-04 | |
| eNovation Chemicals LLC | Y1245370-250mg |
3-Quinolinemethanol, 7-bromo-2-chloro- |
1017403-71-2 | 95% | 250mg |
$160 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1245370-1g |
3-Quinolinemethanol, 7-bromo-2-chloro- |
1017403-71-2 | 95% | 1g |
$310 | 2024-07-28 | |
| abcr | AB292253-250 mg |
7-Bromo-2-chloroquinoline-3-methanol, 95%; . |
1017403-71-2 | 95% | 250 mg |
€395.90 | 2023-07-20 | |
| abcr | AB292253-1 g |
7-Bromo-2-chloroquinoline-3-methanol, 95%; . |
1017403-71-2 | 95% | 1 g |
€736.70 | 2023-07-20 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-291500-500 mg |
7-Bromo-2-chloroquinoline-3-methanol, |
1017403-71-2 | 500MG |
¥1,730.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-291500A-1 g |
7-Bromo-2-chloroquinoline-3-methanol, |
1017403-71-2 | 1g |
¥2,858.00 | 2023-07-11 |
7-Bromo-2-chloroquinoline-3-methanol Suppliers
7-Bromo-2-chloroquinoline-3-methanol Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on 7-Bromo-2-chloroquinoline-3-methanol
Introduction to 7-Bromo-2-chloroquinoline-3-methanol (CAS No. 1017403-71-2)
7-Bromo-2-chloroquinoline-3-methanol (CAS No. 1017403-71-2) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of quinolines, which are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The unique substitution pattern of 7-Bromo-2-chloroquinoline-3-methanol makes it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.
The chemical structure of 7-Bromo-2-chloroquinoline-3-methanol consists of a quinoline core with a bromine atom at the 7-position, a chlorine atom at the 2-position, and a hydroxymethyl group at the 3-position. This specific arrangement of functional groups imparts unique chemical and physical properties to the molecule, making it an attractive candidate for various chemical reactions and biological studies.
In recent years, there has been a growing interest in the development of novel quinoline derivatives for their potential use in treating various diseases. The bromine and chlorine substituents in 7-Bromo-2-chloroquinoline-3-methanol have been shown to enhance the lipophilicity and stability of the molecule, which can improve its pharmacokinetic properties. The hydroxymethyl group at the 3-position provides a reactive site for further functionalization, enabling the synthesis of a wide range of derivatives with tailored biological activities.
One of the key areas of research involving 7-Bromo-2-chloroquinoline-3-methanol is its potential as an antimicrobial agent. Quinolines have long been recognized for their ability to inhibit bacterial growth, and recent studies have demonstrated that compounds with bromine and chlorine substitutions can exhibit enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. This makes 7-Bromo-2-chloroquinoline-3-methanol a promising lead compound for the development of new antibiotics.
Beyond its antimicrobial properties, 7-Bromo-2-chloroquinoline-3-methanol has also shown potential as an anticancer agent. Research has indicated that quinoline derivatives can induce apoptosis in cancer cells by targeting specific signaling pathways. The presence of bromine and chlorine substituents in 7-Bromo-2-chloroquinoline-3-methanol may enhance its ability to interact with these pathways, making it a valuable candidate for further investigation in cancer therapy.
The synthesis of 7-Bromo-2-chloroquinoline-3-methanol typically involves multi-step reactions starting from readily available precursors. One common approach is to use a substituted aniline as the starting material, followed by cyclization to form the quinoline ring. The introduction of bromine and chlorine substituents can be achieved through selective halogenation reactions, while the hydroxymethyl group can be introduced via alkylation or reduction steps. The detailed synthetic route can vary depending on the specific conditions and reagents used, but recent advancements in synthetic chemistry have made it possible to produce high-purity samples of 7-Bromo-2-chloroquinoline-3-methanol.
In addition to its potential therapeutic applications, 7-Bromo-2-chloroquinoline-3-methanol is also used as a research tool in various scientific disciplines. Its unique chemical structure makes it suitable for use in biochemical assays and cell-based studies to investigate the mechanisms underlying its biological activities. For example, researchers have used 7-Bromo-2-chloroquinoline-3-methanol to study its effects on cell proliferation, apoptosis, and signaling pathways in both normal and cancerous cells.
The safety profile of 7-Bromo-2-chloroquinoline-3-methanol is an important consideration for its potential use in pharmaceutical applications. Preclinical studies have generally shown that this compound is well-tolerated at therapeutic doses, with minimal toxicity observed in animal models. However, further research is needed to fully understand its safety profile and potential side effects in humans.
In conclusion, 7-Bromo-2-chloroquinoline-3-methanol (CAS No. 1017403-71-2) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for the development of new drugs targeting various diseases. Ongoing research continues to explore its therapeutic applications and optimize its properties for clinical use.
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